3-(4-Ethoxypyrazol-1-yl)-propionic acid

Lipophilicity XLogP Pyrazole derivatives

Introducing 3-(4-Ethoxypyrazol-1-yl)-propionic acid (CAS 1864919-13-0), a versatile pyrazole derivative for medicinal chemistry. Its 4-ethoxy substituent and propionic acid handle offer a unique balance of lipophilicity (XLogP: 0) and hydrogen-bonding capacity, ideal for fragment-based drug discovery. - Rule-of-Three Compliant (MW: 184.19 g/mol, XLogP: 0): An ideal, ligand-efficient (5 rotatable bonds) starting scaffold for fragment library assembly and hit elaboration. - Optimized Membrane Permeability: A TPSA of 64.4 Ų and a pKa of 4.27 ensure a significant neutral fraction at physiological pH, enhancing passive cellular uptake for intracellular target engagement. - Synthetic Versatility: The carboxylic acid group enables rapid amide coupling, esterification, or reduction, facilitating focused library synthesis while retaining the differentiating 4-ethoxy substituent.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 1864919-13-0
Cat. No. B1409024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxypyrazol-1-yl)-propionic acid
CAS1864919-13-0
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC1=CN(N=C1)CCC(=O)O
InChIInChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
InChIKeyDOLZXKRWLOCSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxypyrazol-1-yl)-propionic acid (CAS 1864919-13-0): Core Molecular Identifiers and Physicochemical Baseline for Research Procurement


3-(4-Ethoxypyrazol-1-yl)-propionic acid (CAS 1864919-13-0) is a pyrazole derivative with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol. The compound features an ethoxy substituent at the 4-position of the pyrazole ring and a propionic acid side chain at the N-1 position . Predicted physicochemical properties include a boiling point of 359.3±22.0°C, an acid dissociation constant (pKa) of 4.27±0.10, a density of 1.24±0.1 g/cm³, and a topological polar surface area (TPSA) of 64.4 Ų [1]. The compound is commercially available as a research-grade building block, with the SMILES notation CCOc1cnn(CCC(=O)O)c1 [2].

Why 3-(4-Ethoxypyrazol-1-yl)-propionic acid Cannot Be Casually Replaced by Other Pyrazole Propionic Acid Analogs


The 4-ethoxy substituent on the pyrazole ring of 3-(4-Ethoxypyrazol-1-yl)-propionic acid confers distinct physicochemical properties compared to close analogs bearing methoxy, chloro, or methyl substituents at the same position . Variations in the 4-position substituent directly modulate electronic distribution within the heterocyclic ring, hydrogen-bonding capacity, lipophilicity, and metabolic stability—each of which can materially alter the compound's behavior in subsequent synthetic transformations or biological assays [1]. Generic substitution without accounting for these substituent-dependent properties risks introducing unintended variability in reaction yields, solubility profiles, or target engagement, thereby compromising experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 3-(4-Ethoxypyrazol-1-yl)-propionic acid: Physicochemical Property Comparisons with Closest Analogs


Lipophilicity (XLogP) Comparison: Ethoxy vs. Methoxy Pyrazole Propionic Acids

The predicted XLogP value for 3-(4-Ethoxypyrazol-1-yl)-propionic acid is 0, indicating balanced hydrophilic-lipophilic character [1]. In contrast, the methoxy analog 3-(4-Methoxypyrazol-1-yl)-propionic acid (CAS not specified in comparable sources) is expected to exhibit a lower XLogP due to the reduced carbon chain length of the methoxy substituent relative to ethoxy. This quantitative difference in lipophilicity can influence membrane permeability, solubility, and off-target binding in biological systems .

Lipophilicity XLogP Pyrazole derivatives Drug-likeness Membrane permeability

Acid Dissociation Constant (pKa) Comparison: Ethoxy vs. Chloro Pyrazole Propionic Acids

The predicted pKa of 3-(4-Ethoxypyrazol-1-yl)-propionic acid is 4.27±0.10, reflecting the carboxylic acid proton on the propionic acid side chain [1]. By comparison, 3-(4-Chloropyrazol-1-yl)-propionic acid (CAS not specified) is expected to exhibit a lower pKa for the carboxylic acid proton due to the electron-withdrawing inductive effect of the 4-chloro substituent transmitted through the pyrazole ring. The ethoxy group, being electron-donating via resonance, raises the pKa relative to the chloro analog, altering the compound's ionization state at physiological pH (7.4).

Acid dissociation constant pKa Ionization state Solubility Pyrazole carboxylic acids

Topological Polar Surface Area (TPSA) Comparison Across 4-Substituted Pyrazole Propionic Acid Analogs

The calculated topological polar surface area (TPSA) of 3-(4-Ethoxypyrazol-1-yl)-propionic acid is 64.4 Ų [1]. For the structurally related methyl ester derivative methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1869480-91-0), the TPSA is 65.4 Ų [2]. Both values fall within the range generally associated with favorable oral absorption (TPSA < 140 Ų) and potential CNS penetration (TPSA < 90 Ų). The modest TPSA of the target compound supports its utility as a starting point for designing molecules with acceptable membrane permeability.

Topological Polar Surface Area TPSA Oral bioavailability Blood-brain barrier Drug design

Rotatable Bond Count as a Conformational Flexibility Descriptor: Ethoxy Pyrazole Propionic Acid vs. Methylamino Ester Derivative

3-(4-Ethoxypyrazol-1-yl)-propionic acid contains 5 rotatable bonds [1], whereas the more complex derivative methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate contains 7 rotatable bonds [2]. The lower rotatable bond count of the target compound suggests reduced conformational entropy upon target binding, which may translate to improved ligand efficiency and binding thermodynamics in structure-based drug design programs. Additionally, a rotatable bond count below 10 is generally considered favorable for oral drug-likeness.

Rotatable bonds Conformational flexibility Ligand efficiency Molecular complexity Drug-likeness

Hydrogen Bond Acceptor Count: Ethoxy Pyrazole Propionic Acid in the Context of Rule-of-Five Compliance

3-(4-Ethoxypyrazol-1-yl)-propionic acid contains 4 hydrogen bond acceptors (two from the carboxylic acid group, two from the pyrazole ring nitrogens) [1]. This is identical to the hydrogen bond acceptor count of 3-(4-Methoxypyrazol-1-yl)-propionic acid (estimated) but lower than the 5 hydrogen bond acceptors found in methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate due to the additional ester carbonyl [2]. The target compound's hydrogen bond acceptor count falls well within Lipinski's Rule of Five limit (≤10), supporting its potential as a drug-like scaffold.

Hydrogen bond acceptors Rule of Five Lipinski's rules Drug-likeness Oral bioavailability

Molecular Weight Comparison: Ethoxy Pyrazole Propionic Acid as a Low-Molecular-Weight Fragment Starting Point

The molecular weight of 3-(4-Ethoxypyrazol-1-yl)-propionic acid is 184.19 g/mol , which is significantly lower than the molecular weight of the methylamino ester derivative methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate at 227.26 g/mol [1]. This 43.07 g/mol difference (approximately 19% lower) positions the target compound more favorably for fragment-based drug discovery (FBDD) applications, where the "Rule of Three" (MW < 300) is a key guideline for initial fragment selection.

Molecular weight Fragment-based drug discovery Lead optimization Ligand efficiency Rule of Three

Targeted Research Applications for 3-(4-Ethoxypyrazol-1-yl)-propionic acid Based on Quantitative Physicochemical Differentiation


Fragment-Based Drug Discovery (FBDD) Library Construction: Low Molecular Weight and Moderate Lipophilicity

With a molecular weight of 184.19 g/mol [1] and an XLogP of 0 [2], 3-(4-Ethoxypyrazol-1-yl)-propionic acid meets the "Rule of Three" criteria (MW < 300, ClogP ≤ 3) widely applied in fragment-based screening campaigns. Its compact size and balanced lipophilic-hydrophilic character make it suitable for fragment library assembly, where subsequent elaboration can build upon the ethoxy-pyrazole core to optimize target binding affinity. Compared to the methylamino ester derivative (MW 227.26 g/mol, XLogP 0), the target compound offers a simpler, more ligand-efficient starting scaffold .

Synthesis of Cell-Permeable Probes and Chemical Tools: Leveraging Moderate TPSA and pKa

The topological polar surface area of 64.4 Ų [1] and pKa of 4.27 [2] indicate that at physiological pH, a substantial fraction of 3-(4-Ethoxypyrazol-1-yl)-propionic acid remains in its neutral, protonated form. This property enhances passive membrane permeability relative to more polar or strongly ionized analogs, making the compound a rational choice for synthesizing intracellular probes or tool compounds where cellular uptake is a critical performance metric. The ethoxy group's contribution to membrane penetration has been noted as a differentiating feature among pyrazole propionic acid derivatives .

Lead Optimization Programs Requiring Conformationally Constrained Scaffolds: Low Rotatable Bond Count

3-(4-Ethoxypyrazol-1-yl)-propionic acid contains only 5 rotatable bonds [1], compared to 7 rotatable bonds in the more complex methylamino ester derivative [2]. For medicinal chemistry programs seeking to improve ligand efficiency and reduce entropic penalties upon target binding, this lower conformational flexibility provides a strategic advantage. The compound can serve as a core scaffold for structure-based design, where maintaining a low rotatable bond count while introducing potency-enhancing substituents is a key optimization goal.

Building Block for Heterocyclic Library Synthesis: Carboxylic Acid Handle for Diversification

The carboxylic acid functional group of 3-(4-Ethoxypyrazol-1-yl)-propionic acid provides a versatile synthetic handle for amide bond formation, esterification, or reduction to the corresponding alcohol [1]. Researchers constructing focused pyrazole libraries can leverage this reactivity to append diverse pharmacophores while retaining the 4-ethoxy substituent that distinguishes this compound from methoxy, chloro, or methyl analogs. This specific substitution pattern may confer unique binding interactions or metabolic stability not achievable with alternative 4-position substituents [2].

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